
5,6-Diamino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
5,6-Diamino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione, also known as 5,6-DAPPD, is an organic compound composed of a nitrogen-containing heterocyclic ring system, containing a five-membered pyrimidine ring and a six-membered diaminopyrimidine ring. This compound has a number of potential applications in scientific research, ranging from its use as a synthetic intermediate in organic synthesis to its role as a therapeutic agent in the treatment of certain diseases. In
Applications De Recherche Scientifique
5,6-Diamino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione has been used as a synthetic intermediate in the synthesis of a variety of other organic compounds, such as peptides, nucleosides, and nucleotides. It has also been used as a starting material in the synthesis of several drugs, including the antiretroviral drug tenofovir disoproxil fumarate. In addition, 5,6-Diamino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione has been used as a model compound for the study of the mechanism of action of several drugs, such as the antifungal drug itraconazole.
Mécanisme D'action
The mechanism of action of 5,6-Diamino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione is not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, the compound has been shown to inhibit the activity of certain kinases, such as protein kinase C and cyclin-dependent kinases.
Biochemical and Physiological Effects
5,6-Diamino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione has been shown to have a number of biochemical and physiological effects. In animal studies, the compound has been shown to have anti-inflammatory, anti-oxidative, and anti-tumorigenic effects. In addition, the compound has been shown to have an inhibitory effect on the growth of certain cancer cell lines, as well as the proliferation of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5,6-Diamino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione in laboratory experiments has a number of advantages. The compound is relatively inexpensive and readily available, and it is also relatively stable and has a low toxicity. However, the compound is also susceptible to hydrolysis, and it can be difficult to obtain consistent results when using the compound in laboratory experiments.
Orientations Futures
The potential applications of 5,6-Diamino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione in scientific research are still being explored. Future research may focus on further elucidating the mechanism of action of the compound, as well as exploring its potential therapeutic applications in the treatment of certain diseases. In addition, further research may focus on the development of more efficient synthesis methods for the compound, as well as the development of novel uses for the compound in scientific research.
Propriétés
IUPAC Name |
5,6-diamino-1-(2-phenylethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c13-9-10(14)16(12(18)15-11(9)17)7-6-8-4-2-1-3-5-8/h1-5H,6-7,13-14H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFDDWNHGPNKBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=C(C(=O)NC2=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-diamino-1-phenethylpyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



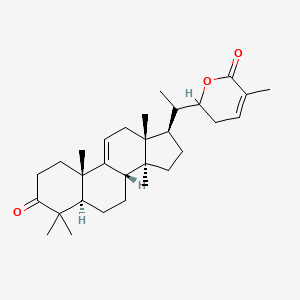

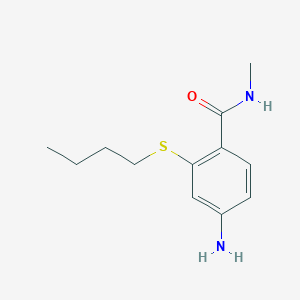
![3-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)propanoic acid](/img/structure/B3038864.png)

![2-[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B3038866.png)
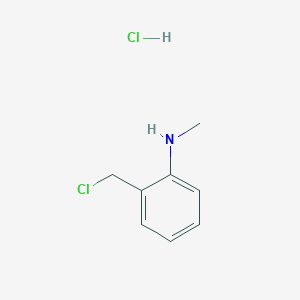
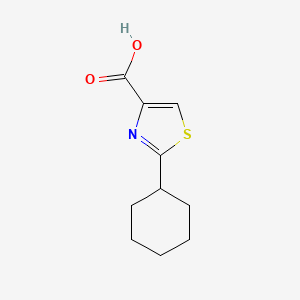
![[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol](/img/structure/B3038874.png)
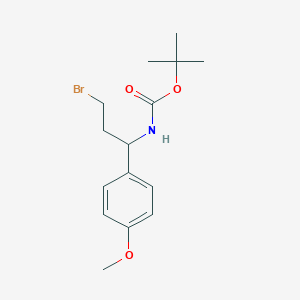
![2-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carbaldehyde](/img/structure/B3038876.png)
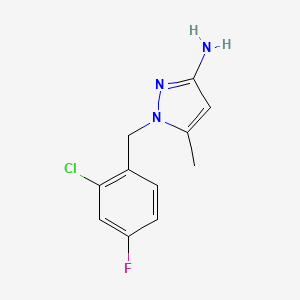
![4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B3038879.png)
![2-[(Cyclopropylcarbonyl)(methyl)amino]acetic acid](/img/structure/B3038883.png)